2-Propyl-4-pentenoic acid

Hepatotoxicity Liver slice assay Valproate metabolite ranking

2-Propyl-4-pentenoic acid (synonyms: 4-en-VPA, (±)-2-allylpentanoic acid, Δ⁴-valproic acid) is a branched-chain unsaturated carboxylic acid (C₈H₁₄O₂, MW 142.20) and the primary hepatotoxic and teratogenic metabolite of the anticonvulsant drug valproic acid (VPA). It is supplied predominantly as a racemic mixture and is employed as an analytical reference standard, a toxicological probe, and a chiral research tool.

Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
CAS No. 1575-72-0
Cat. No. B022072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propyl-4-pentenoic acid
CAS1575-72-0
Synonyms2-propyl-4-pentenoic acid
2-propyl-4-pentenoic acid, (+-)-isomer
2-propyl-4-pentenoic acid, (R)-isomer
2-propyl-4-pentenoic acid, (S)-isomer
4-en-VPA
4-ene valproic acid
4-ene VPA
delta(4)-VPA
Molecular FormulaC8H14O2
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCCCC(CC=C)C(=O)O
InChIInChI=1S/C8H14O2/c1-3-5-7(6-4-2)8(9)10/h3,7H,1,4-6H2,2H3,(H,9,10)
InChIKeyUMYDNZXEHYSVFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propyl-4-pentenoic Acid (CAS 1575-72-0): Procurement-Relevant Identity, Regulatory Status, and Key Physicochemical Properties for Laboratory Sourcing


2-Propyl-4-pentenoic acid (synonyms: 4-en-VPA, (±)-2-allylpentanoic acid, Δ⁴-valproic acid) is a branched-chain unsaturated carboxylic acid (C₈H₁₄O₂, MW 142.20) and the primary hepatotoxic and teratogenic metabolite of the anticonvulsant drug valproic acid (VPA) . It is supplied predominantly as a racemic mixture and is employed as an analytical reference standard, a toxicological probe, and a chiral research tool . Its differential value in procurement derives from its unique toxicological fingerprint relative to VPA and other in-class metabolites—characteristics that cannot be extrapolated from structurally proximal analogs .

Why 2-Propyl-4-pentenoic Acid Cannot Be Substituted by Valproic Acid or 2-en-VPA in Toxicology and Pharmacology Studies


The common practice of substituting 2-propyl-4-pentenoic acid (4-en-VPA) with the parent drug valproic acid (VPA) or the structurally similar metabolite 2-en-VPA leads to irreproducible and misleading experimental conclusions because these three compounds exhibit profoundly divergent, and in some cases diametrically opposite, biological activities. Specifically, 4-en-VPA is a potent hepatotoxin and teratogen that destroys cytochrome P450, whereas 2-en-VPA lacks teratogenicity and VPA exhibits intermediate hepatotoxicity. The rank order of hepatic toxicity in rat liver slices is 4-en-VPA > VPA > 2-en-VPA, a hierarchy that cannot be predicted from chemical structure alone . Furthermore, the enantiomers of 4-en-VPA display a 4-fold difference in teratogenic potency, meaning procurement of the racemate versus an enantiopure form yields quantitatively different experimental outcomes .

Quantitative Differentiation Evidence for 2-Propyl-4-pentenoic Acid vs. Valproic Acid, 2-en-VPA, and 4-yn-VPA Analogs


Hepatotoxicity Rank Order: 4-en-VPA > Valproic Acid > 2-en-VPA in Rat and Human Liver Slices

In a direct head-to-head comparison using precision-cut liver slices from adult and weanling rats, the rank order of toxicity was unequivocally 4-en-VPA (2-propyl-4-pentenoic acid) > VPA (valproic acid) > 2-en-VPA (2-propyl-2-pentenoic acid). This rank order was conserved across both age groups. Importantly, human liver slices were equally sensitive to all three compounds, but the rat data clearly establish 4-en-VPA as the most hepatotoxic species among unsaturated VPA metabolites .

Hepatotoxicity Liver slice assay Valproate metabolite ranking

Cytochrome P450 Destruction: 4-en-VPA Free Acid Causes 8% Enzyme Loss vs. 33% for Its Ethyl Ester

In hepatic microsomal preparations from phenobarbital-pretreated rats, 2-propyl-4-pentenoic acid (Δ⁴-VPA) caused a modest but measurable NADPH- and time-dependent loss of cytochrome P450 (8 ± 2% destruction over 30 min). By contrast, its ethyl ester prodrug (ethyl Δ⁴-VPA) produced a substantially greater loss (33 ± 4% over 30 min), demonstrating that the free acid itself is a less efficient suicidal substrate for P450 than its esterified form. The degree of enzyme destruction correlated with the rate of oxidative metabolism of the terminal olefin .

Cytochrome P450 Mechanism-based inactivation Hepatotoxicity mechanism

Enantioselective Teratogenicity: S-(-)-4-en-VPA is 4-Fold More Potent than R-(+)-4-en-VPA in Inducing Exencephaly

When enantiopure S-(-)-4-en-VPA and R-(+)-4-en-VPA were administered as single intraperitoneal injections to pregnant mice on gestation day 8, the S-enantiomer produced a rate of exencephaly (neural tube defects) approximately 4 times higher than that of the R-enantiomer. The S-enantiomer was also more embryotoxic, exhibiting higher incidences of embryolethality and fetal growth retardation. Notably, the S-enantiomer is the first VPA analog reported to surpass the parent drug VPA in teratogenic potency .

Enantioselective teratogenicity Neural tube defects Chiral toxicology

Anticonvulsant Potency: 4-en-VPA Reaches 60–100% of VPA Efficacy Depending on Seizure Model

In a systematic pharmacological screen of 32 VPA metabolites and analogs, 4-en-VPA (alongside trans-2-en-VPA) emerged as the most potent anticonvulsant metabolite, achieving 60–100% of the anticonvulsant efficacy of the parent drug valproic acid, depending on the seizure test employed (maximal electroshock threshold, maximal electroshock seizure, or subcutaneous pentylenetetrazol). Both metabolites exhibited LD₅₀ values similar to or greater than those of VPA but were more sedative . An earlier study confirmed that 4-en-VPA and 2-en-VPA showed 50–90% of VPA potency in elevating seizure thresholds .

Anticonvulsant activity Metabolite pharmacology Maximal electroshock

Anti-Proliferative IC₅₀ in C6 Glioma: 4-en-VPA (2.55 mM) vs. VPA (1.45 mM) vs. 2-en-VPA (2.5 mM)

In a C6 glioma cell proliferation assay used to predict in vivo teratogenic potential, valproic acid (VPA) exhibited an IC₅₀ of 1.45 mM, whereas 2-propyl-4-pentenoic acid (4-en-VPA) and 2-propyl-2-pentenoic acid (2-en-VPA) were virtually indistinguishable from each other, with IC₅₀ values of 2.55 mM and 2.5 mM, respectively. Despite their similar anti-proliferative potencies, only 4-en-VPA and VPA are teratogenic in vivo, highlighting that anti-proliferative activity alone does not predict teratogenicity—additional pro-differentiative activity (observed for 4-en-VPA in the concanavalin A lectin affinity assay) is required .

Anti-proliferative assay C6 glioma Teratogenicity screening

Comparative Neuroteratogenicity: 4-en-VPA Requires 1.33-Fold Higher Concentration than VPA to Induce 50% Dysmorphogenesis in Mouse Whole Embryo Culture

In mouse whole embryo culture (8–9 somite pairs cultured for 26 h), valproic acid (VPA) at 0.75 mM induced approximately 50% dysmorphogenic embryos, whereas 4-en-VPA required a concentration of 1.0 mM to produce the same 50% effect. Both compounds induced comparable spectra of defects including irregular caudal neural tube suture, abnormal head shape, and cranial neural tube defects. Qualitative differences were noted in telencephalic region effects and caudal neural tube suture patterns, but overall macroscopic dysmorphogenesis was similar .

Neuroteratogenicity Whole embryo culture Neural tube defect modeling

Procurement-Optimized Application Scenarios for 2-Propyl-4-pentenoic Acid (CAS 1575-72-0) Based on Quantitative Evidence


Mechanistic Hepatotoxicity Studies Requiring the Most Potent Unsaturated VPA Metabolite

Investigators studying valproate-associated hepatotoxicity must use 4-en-VPA rather than VPA or 2-en-VPA because it is the most steatogenic mono-unsaturated metabolite and ranks highest in liver slice toxicity assays (4-en-VPA > VPA > 2-en-VPA) . Furthermore, for mechanistic studies of cytochrome P450-mediated bioactivation, the free acid form of 4-en-VPA (not the ethyl ester) should be procured to avoid a 4-fold overestimation of P450 destruction potency .

Enantioselective Developmental Toxicology Using Defined 4-en-VPA Enantiomers

Research programs investigating chiral toxicology of neural tube defects should procure the pure S-(-)-4-en-VPA enantiomer as a positive control, given its ~4-fold higher teratogenic potency relative to R-(+)-4-en-VPA and its status as the first VPA analog surpassing the parent drug in teratogenicity . The racemic mixture is appropriate for general screening but cannot recapitulate the potency of the S-enantiomer.

In Vitro Teratogenicity Screening Panels Differentiating Anti-Proliferative from Pro-Differentiative Activity

For teratogenicity prediction assays employing the C6 glioma anti-proliferative model coupled with the concanavalin A lectin affinity assay, 4-en-VPA must be included as a reference standard that tests positive in both assays (anti-proliferative IC₅₀ = 2.55 mM; pro-differentiative activity detected via con A binding attenuation). 2-en-VPA, despite a near-identical IC₅₀ of 2.5 mM, fails the pro-differentiative screen, making it a critical negative control that cannot substitute for 4-en-VPA .

Analytical Reference Standard for LC-MS/MS Quantification of 4-en-VPA in Biological Matrices

Clinical and forensic toxicology laboratories quantifying 4-en-VPA in plasma or urine as a biomarker of valproate-related hepatotoxicity risk require the certified analytical standard (CAS 1575-72-0) with defined purity (≥95%) for calibration curve preparation. Substitution with 2-en-VPA or VPA analytical standards is not acceptable due to different chromatographic retention times and mass spectrometric transitions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Propyl-4-pentenoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.